N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic small molecule characterized by a tetrahydropyran scaffold fused with a 4-methoxyphenyl group and an indazole-carboxamide moiety. This compound is structurally notable for its dual heterocyclic systems, which confer unique physicochemical properties, including moderate hydrophobicity (logP ~2.8) and a molecular weight of approximately 397.5 g/mol. The methoxy group at the para position of the phenyl ring enhances metabolic stability, while the indazole core contributes to hydrogen-bonding interactions with biological targets, such as kinases or G-protein-coupled receptors (GPCRs).
Properties
Molecular Formula |
C21H27N3O3 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C21H27N3O3/c1-26-16-8-6-15(7-9-16)21(10-12-27-13-11-21)14-22-20(25)19-17-4-2-3-5-18(17)23-24-19/h6-9H,2-5,10-14H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
DZHDGYQRUDFCPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=NNC4=C3CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by the condensation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride with hydrazine hydrate.
Introduction of the Indazole Moiety: The indazole ring is introduced through a cyclization reaction involving appropriate precursors, such as hydrazides and orthoformates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl and tetrahydropyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: tetrahydropyran derivatives , indazole-containing molecules , and aryl carboxamides . Below is a detailed comparison with key examples:
Tetrahydropyran Derivatives
- Compound A : 6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
- Key Differences :
- Contains a cyclopenta[c]pyran system fused with a glucose-like tetrahydropyran, unlike the simpler tetrahydro-2H-pyran in the target compound.
Polar hydroxy and hydroxymethyl groups result in higher hydrophilicity (logP ~−1.2), reducing cell membrane permeability compared to the methoxyphenyl analog.
- Biological Relevance : Primarily studied for glycosidase inhibition, contrasting with the target compound’s kinase-targeted activity.
Compound B : 3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid
- Key Differences :
- Sulfated methyl group increases polarity (logP ~−2.5) and enhances solubility in aqueous media.
- Lacks the indazole-carboxamide moiety, limiting its ability to engage in π-π stacking interactions with hydrophobic enzyme pockets.
Indazole-Containing Analogs
- Compound C : 4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide (Core Scaffold)
- Key Differences :
- Absence of the tetrahydropyran-methoxyphenyl substituent reduces molecular complexity and target selectivity.
- Lower molecular weight (MW ~177.2 g/mol) and higher solubility (logP ~1.1) but weaker binding affinity to kinase targets (IC₅₀ >10 µM vs. ~0.5 µM for the target compound).
Aryl Carboxamides
- Compound D : N-(4-Methoxybenzyl)-1H-indole-3-carboxamide
- Key Differences :
- Replaces tetrahydropyran with a benzyl group, diminishing conformational rigidity.
- Indole core (vs. indazole) lacks a nitrogen atom, reducing hydrogen-bond acceptor capacity and enzymatic inhibition potency.
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 397.5 | 2.8 | 0.12 |
| Compound A | 492.4 | −1.2 | 45.6 |
| Compound B | 428.3 | −2.5 | >100 |
| Compound C | 177.2 | 1.1 | 8.9 |
| Compound D | 280.3 | 2.1 | 0.45 |
Key Research Findings
- The methoxyphenyl-tetrahydropyran group in the target compound enhances metabolic stability by resisting cytochrome P450-mediated oxidation compared to hydroxy-substituted analogs (e.g., Compound B).
- Indazole carboxamide contributes to submicromolar kinase inhibition, outperforming indole-based derivatives (e.g., Compound D) due to stronger hydrogen-bond interactions.
- Structural rigidity from the tetrahydropyran ring improves target binding kinetics, as evidenced by surface plasmon resonance (SPR) assays showing a 3-fold lower dissociation rate vs. Compound C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
